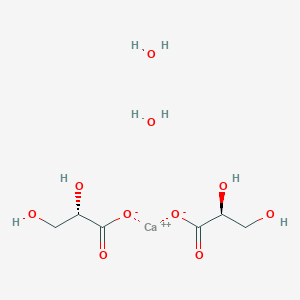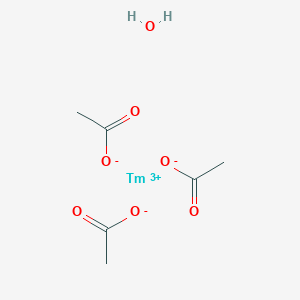
L-Glyceric acid calcium salt dihydrate
描述
It is a white solid with a melting point of 134°C (dec.) and is known for its optical activity, with a specific rotation of [α]20/D −13±1° (c = 5% in H2O) . This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
L-Glyceric acid calcium salt dihydrate can be synthesized through the enzymatic conversion of L-tartrate to D-glycerate using L-tartrate decarboxylase . This method involves the use of microorganisms such as Pseudomonas sp. group Ve-2, which produce the enzyme L-tartrate decarboxylase. The reaction conditions typically include a pH of 7.5 and the presence of NADH as a cofactor .
Industrial Production Methods
Industrial production of this compound often involves the chemical synthesis of glyceric acid followed by its reaction with calcium hydroxide to form the calcium salt. The process may include purification steps such as crystallization to obtain the dihydrate form .
化学反应分析
Types of Reactions
L-Glyceric acid calcium salt dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tartronic acid.
Reduction: It can be reduced to form glycerol.
Substitution: It can undergo esterification reactions to form glyceric acid esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Esterification reactions typically involve alcohols and acid catalysts.
Major Products
Oxidation: Tartronic acid.
Reduction: Glycerol.
Substitution: Glyceric acid esters.
科学研究应用
L-Glyceric acid calcium salt dihydrate is used in various scientific research applications, including:
Chemistry: As a chiral synthon in organic synthesis.
Biology: In studies of metabolic pathways involving glyceric acid.
Medicine: As a potential therapeutic agent for metabolic disorders.
作用机制
The mechanism of action of L-Glyceric acid calcium salt dihydrate involves its interaction with specific enzymes and metabolic pathways. For example, in the presence of L-tartrate decarboxylase, it is converted to D-glycerate, which can then enter various metabolic pathways . The compound’s effects are mediated through its ability to participate in oxidation-reduction reactions and its role as a chiral synthon .
相似化合物的比较
Similar Compounds
D-Glyceric acid calcium salt dihydrate: The D-isomer of glyceric acid calcium salt.
DL-Glyceric acid hemicalcium salt hydrate: A racemic mixture of glyceric acid calcium salt.
Glyceric acid sodium salt: The sodium salt form of glyceric acid
Uniqueness
L-Glyceric acid calcium salt dihydrate is unique due to its specific optical activity and its role as a chiral synthon in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
calcium;(2S)-2,3-dihydroxypropanoate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEVQKKVYQHNFW-PXYKVGKMSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CaO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















